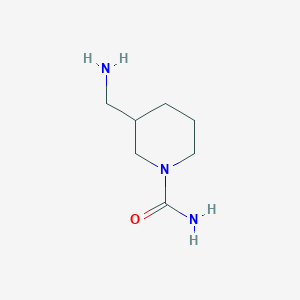

3-(Aminomethyl)piperidine-1-carboxamide

Description

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-(aminomethyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C7H15N3O/c8-4-6-2-1-3-10(5-6)7(9)11/h6H,1-5,8H2,(H2,9,11) |

InChI Key |

SBKQYEDAEHMIOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)N)CN |

Origin of Product |

United States |

Foundational & Exploratory

CAS 1803580-70-2 supplier and safety data sheet (SDS)

The following is an in-depth technical guide for CAS 1803580-70-2 , structured for researchers and drug development professionals.

3-(Aminomethyl)piperidine-1-carboxamide Hydrochloride

A Pivotal Scaffold for Cyclin-Dependent Kinase (CDK) Inhibitor Design [1][2]

Executive Summary

CAS 1803580-70-2 , chemically known as 3-(aminomethyl)piperidine-1-carboxamide hydrochloride , is a high-value heterocyclic building block used primarily in the synthesis of small molecule kinase inhibitors.[2] It serves as a critical pharmacophore in the development of Pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds investigated for their potent inhibition of Cyclin-Dependent Kinases (CDKs) , specifically CDK1, CDK2, and CDK5.[2]

This guide provides a comprehensive technical analysis of the compound, spanning its chemical properties, supply chain validation, safety protocols (SDS), and its mechanistic role in structure-activity relationship (SAR) optimization for oncology and neurodegenerative therapeutic candidates.[2]

Chemical Identity & Physicochemical Properties

This moiety is characterized by a piperidine ring substituted with a primary amine (via a methylene bridge) and a urea-like carboxamide group.[2] The hydrochloride salt form ensures improved stability and water solubility compared to the free base.[2]

| Property | Technical Specification |

| Chemical Name | 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride |

| CAS Number | 1803580-70-2 |

| Molecular Formula | C₇H₁₅N₃O[2] · HCl |

| Formula Weight | 193.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water (>20 mg/mL), DMSO; slightly soluble in Ethanol |

| Hygroscopicity | Moderate (Store under desiccant) |

| pKa (Calc.) | ~9.5 (Primary amine), ~13.0 (Amide) |

| SMILES | NC(=O)N1CCCC(CN)C1.Cl |

Supply Chain & Quality Assurance

For GMP and GLP applications, sourcing requires strict adherence to purity profiles to prevent side reactions during the coupling phase of drug synthesis.[2]

-

Primary Suppliers: Sigma-Aldrich (MilliporeSigma), BLD Pharm, Aaron Chemicals, Accelachem.[2]

-

Purity Standard: ≥95% (H-NMR confirmed).

-

Impurity Profile: Critical impurities to monitor include the Boc-protected precursor (incomplete deprotection) and dimeric byproducts formed during the carboxamide installation.[2]

-

Storage: -20°C is recommended for long-term storage to prevent hydrolysis of the terminal amide; however, 2-8°C is acceptable for short-term usage (<1 month).[2]

Safety Data Sheet (SDS) Analysis

As a hydrochloride salt of a primary amine, CAS 1803580-70-2 exhibits properties consistent with organic bases and irritants.[2]

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling & PPE Protocols

-

Engineering Controls: Handle only in a chemical fume hood with a face velocity of at least 100 fpm.

-

Respiratory: If dust formation is visible, use a NIOSH-approved N95 particulate respirator.[2]

-

Skin/Eye: Nitrile gloves (min thickness 0.11 mm) and tightly fitting safety goggles.[2]

-

Spill Response: Sweep up dry spills to avoid generating dust.[2] Neutralize residue with dilute sodium bicarbonate before disposal.[2]

Mechanism of Action & Medicinal Chemistry Utility

The utility of CAS 1803580-70-2 lies in its ability to function as a solvent-exposed solubilizing tether when attached to a kinase inhibitor core.[2]

Pharmacophore Logic

In the context of CDK inhibitors (e.g., Pyrazolo[1,5-a]pyrimidines), the inhibitor core binds to the ATP-binding pocket of the kinase.[2] The 3-(aminomethyl)piperidine-1-carboxamide tail extends towards the solvent front.[2]

-

Primary Amine (Attachment Point): The aminomethyl group forms a covalent bond (usually an amide or amine linkage) with the heteroaromatic core.[2]

-

Carboxamide (Interaction): The terminal urea-like group often forms hydrogen bonds with residues at the rim of the catalytic pocket (e.g., Asp or Glu residues), improving potency and selectivity.[2]

-

Piperidine Ring: Provides a rigid spacer that directs the terminal group into the optimal vector for interaction.[2]

Visualizing the Pathway

The following diagram illustrates the synthesis logic where this fragment is coupled to a core scaffold to generate a bioactive CDK inhibitor.

Caption: Synthesis workflow showing the generation of CAS 1803580-70-2 and its subsequent coupling to a kinase core.

Experimental Protocols

Protocol A: Preparation of Free Base for Coupling

The commercial HCl salt must be converted to the free base in situ or prior to reaction for nucleophilic coupling.[2]

-

Dissolution: Dissolve 100 mg of CAS 1803580-70-2 in 2 mL of anhydrous DMF or DMSO.

-

Neutralization: Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]

-

Note: The solution may become slightly cloudy due to amine hydrochloride exchange; ensure full homogeneity before adding the electrophile.

-

-

Coupling: Add the electrophilic scaffold (e.g., an acid chloride or activated ester) directly to this mixture.[2] Stir at Room Temperature (RT) for 2–4 hours.

Protocol B: Stock Solution Storage

-

Solvent: DMSO (10 mM Stock).

-

Procedure: Dissolve 1.94 mg of substance in 1 mL of DMSO.

-

Stability: Stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles.

References

-

Cayman Chemical. Filgotinib & Related Kinase Inhibitor Structures.[2] Cayman Chemical Database. Link

-

Google Patents. Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors (WO2005077954).[2] Patents.Google. Link

-

PubChem. Compound Summary: Piperidine-1-carboxamide derivatives.[2] National Library of Medicine. Link

-

Sigma-Aldrich. Safety Data Sheet: Amines and Hydrochloride Salts.[2] MilliporeSigma. Link

-

BLD Pharm. Product Analysis: 3-(Aminomethyl)piperidine-1-carboxamide HCl.[1][2] BLD Pharm Catalog.[1] Link

Sources

3-(Aminomethyl)piperidine-1-carboxamide hydrochloride salt molecular weight

The following technical guide details the molecular weight, structural properties, and critical handling parameters for 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride , a specialized intermediate in medicinal chemistry.

Structural Identity, Stoichiometric Validation, and Synthetic Application

Executive Summary

3-(Aminomethyl)piperidine-1-carboxamide hydrochloride is a bifunctional piperidine scaffold used primarily as a building block in the synthesis of kinase inhibitors (e.g., CDK inhibitors) and urea-derivative pharmaceuticals.

For researchers and process chemists, the critical metric is the molecular weight of 193.68 g/mol (monohydrochloride salt). This value dictates the stoichiometry for downstream amidation or reductive amination reactions. The compound consists of a piperidine ring functionalized with a urea moiety at the N1 position and a primary aminomethyl group at the C3 position, which serves as the salt-forming site.

Chemical Identity & Structural Analysis[1]

Accurate dosing relies on distinguishing between the free base and the salt form. The urea moiety at position 1 significantly reduces the basicity of the ring nitrogen, leaving the exocyclic primary amine as the sole protonation site for salt formation.

Nomenclature & Identifiers

| Parameter | Detail |

| Systematic Name | 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride |

| CAS Number | 1803580-70-2 |

| Molecular Formula | C₇H₁₅N₃O[1][2] · HCl |

| Core Scaffold | Piperidine-1-carboxamide (Urea derivative) |

| Stereochemistry | Typically supplied as a racemate unless specified as (R) or (S). |

Molecular Weight Breakdown

The precise molecular weight is derived from the sum of the free base and the hydrochloric acid counterion.

| Component | Formula | Contribution ( g/mol ) | Role |

| Free Base | C₇H₁₅N₃O | 157.21 | Active Pharmacophore |

| Counterion | HCl | 36.46 | Solubility & Stability Enhancer |

| Total Salt | C₇H₁₆ClN₃O | 193.68 | Dosing Metric |

Critical Note: Do not confuse this compound with 3-(aminomethyl)piperidine-1-carboxylate (a carbamate/Boc derivative) or 3-aminopiperidine-1-carboxamide (lacking the methylene bridge). The methylene group adds 14.03 Da to the mass.

Stoichiometry & Salt Form Considerations

Understanding the acid-base profile of this molecule is essential for reaction planning.

Basicity Profile

-

N1 (Ring Nitrogen): Part of a urea functional group (

). The lone pair is delocalized into the carbonyl, rendering it non-basic and neutral at physiological pH. -

Exocyclic Amine (

): A primary aliphatic amine. It is highly basic (

Salt Stoichiometry

Due to the neutrality of the urea, the molecule forms a Mono-Hydrochloride (1:1) salt.

-

Theoretical Cl⁻ Content: 18.3% by mass.

-

Implication: When calculating equivalents for coupling reactions, use 193.68 g/mol . If using the free base (generated in situ), use 157.21 g/mol .

Synthetic Logic & Experimental Workflow

The synthesis of this salt typically involves the selective functionalization of 3-(aminomethyl)piperidine. The workflow below illustrates the protection-deprotection strategy required to install the urea without alkylating the primary amine.

Synthesis Pathway Diagram

Figure 1: Step-wise synthetic pathway transforming the piperidine core into the final hydrochloride salt, highlighting the necessity of orthogonal protection strategies.

Analytical Validation Protocol

To verify the integrity of the salt before use in critical assays:

-

Mass Spectrometry (LC-MS):

-

Target Ion:

m/z (Corresponds to the free base C₇H₁₅N₃O). -

Note: The HCl counterion dissociates in the MS source and is not observed in the positive mode parent ion.

-

-

Chloride Titration:

-

Dissolve 50 mg of salt in water.

-

Titrate with 0.1 M AgNO₃ using a potentiometric endpoint.

-

Acceptance Criteria: 18.0% – 18.6% w/w Chloride.

-

-

¹H NMR (D₂O):

-

Verify the integration of the methylene protons adjacent to the amine (

ppm) and the ring protons. The urea protons (

-

Handling & Stability

-

Hygroscopicity: Like most primary amine hydrochlorides, this compound is hygroscopic . It readily absorbs atmospheric moisture, which can alter the effective molecular weight (lowering the molar concentration if weighed directly).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Desiccate strictly.

-

Solubility: Highly soluble in Water and DMSO ; sparingly soluble in Dichloromethane or Ethyl Acetate.

References

- Paruch, K., et al. (2005). Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. Patent WO20051212409A1. Google Patents.

-

PubChem. (2024). Compound Summary: 3-(Aminomethyl)piperidine-1-carboxamide.[1][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. AU2005212409A1 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 2. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. 4,6-dimethylnonanoic acid Price at Chemsrc [chemsrc.com]

- 4. 1694879-46-3,5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Piperidine-1-carboxamide | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Piperidine-1-Carboxamide vs. Piperidine-1-Carboxylate in Drug Design

This guide provides a technical analysis of the structural, physicochemical, and pharmacological distinctions between piperidine-1-carboxamide and piperidine-1-carboxylate .

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold.[1][2] However, the functionalization of the piperidine nitrogen (

-

Piperidine-1-carboxamide (

): A urea derivative. It is characterized by high chemical stability, strong hydrogen bond donor/acceptor capability, and polarity. It is often employed as a stable linker or a primary pharmacophore in kinase and hydrolase inhibitors. -

Piperidine-1-carboxylate (

): A carbamate (urethane) derivative. It is characterized by higher lipophilicity and susceptibility to enzymatic hydrolysis.[3] It is frequently utilized as a prodrug strategy to enhance membrane permeability or as a transition-state mimic.

Part 1: Structural & Electronic Theory

The fundamental difference lies in the heteroatom attached to the carbonyl carbon: a nitrogen in the carboxamide versus an oxygen in the carboxylate. This substitution alters the electronic resonance and the dipole moment of the core.

Electronic Resonance and Stability

-

Carboxamide (Urea): The carbonyl carbon is flanked by two nitrogen atoms. Both nitrogens donate lone pair electrons into the carbonyl

-system. This "double donation" significantly reduces the electrophilicity of the carbonyl carbon, making it highly resistant to nucleophilic attack (hydrolysis). -

Carboxylate (Carbamate): The carbonyl is flanked by one nitrogen and one oxygen. Oxygen is more electronegative than nitrogen and a weaker resonance donor. Consequently, the carbonyl carbon in a carbamate remains more electrophilic than in a urea, rendering it more susceptible to hydrolysis by esterases.

Visualization of Electronic Effects

Figure 1: Comparative electronic resonance pathways affecting stability and reactivity.

Part 2: Physicochemical Properties (The "Druggability" Factor)

The choice between a carboxamide and a carboxylate linker is often a trade-off between solubility and permeability.

Comparative Data Table

| Feature | Piperidine-1-carboxamide (Urea) | Piperidine-1-carboxylate (Carbamate) |

| Linker Type | Urea ( | Carbamate ( |

| H-Bond Potential | Donor & Acceptor (NH is a strong donor) | Acceptor Dominant (No NH donor if N-substituted) |

| LogP (Lipophilicity) | Lower (More Polar) | Higher (More Lipophilic) |

| Solubility (Aq) | Higher | Lower |

| Metabolic Stability | High (Resistant to hydrolysis) | Moderate (Substrate for Carboxylesterases) |

| Crystalline State | High Melting Point (Strong Lattice Energy) | Lower Melting Point (Waxy/Oil common) |

| Primary Use | Pharmacophore / Stable Linker | Prodrug / Protective Group / Transition State Mimic |

Solubility vs. Permeability

-

Carboxamides possess a free N-H (unless fully substituted), acting as a hydrogen bond donor. This increases water solubility but can limit passive diffusion across the blood-brain barrier (BBB) unless balanced by lipophilic groups.

-

Carboxylates lack the second N-H donor. The oxygen atom increases lipophilicity (LogP), often improving membrane permeability and BBB penetration, which is why carbamates are preferred for CNS-active agents (e.g., Rivastigmine analogs).

Part 3: Synthetic Methodologies

To ensure reproducibility and high yield, we utilize 1,1'-Carbonyldiimidazole (CDI) for urea synthesis (avoiding toxic phosgene) and Chloroformates for carbamate synthesis.

Protocol A: Piperidine-1-Carboxamide (Urea) Synthesis

Method: One-pot activation using CDI.

-

Activation: Dissolve the amine (

) (1.0 equiv) in anhydrous DCM or THF under inert atmosphere ( -

Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0°C. Stir for 1 hour at Room Temperature (RT). Mechanism: Formation of the reactive acyl-imidazole intermediate.

-

Addition: Add Piperidine (1.0 equiv) to the reaction mixture.

-

Completion: Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with water. Extract with DCM.[2] Wash organic layer with 1N HCl (to remove imidazole) and brine.

-

Purification: Recrystallization (often possible due to urea polarity) or Flash Column Chromatography.

Protocol B: Piperidine-1-Carboxylate (Carbamate) Synthesis

Method: Nucleophilic substitution with Chloroformates.

-

Preparation: Dissolve Piperidine (1.0 equiv) and a base (Triethylamine or DIPEA, 1.2 equiv) in anhydrous DCM at 0°C.

-

Reagent: Add the corresponding Alkyl Chloroformate (

) (1.1 equiv) dropwise. Note: Exothermic reaction; maintain temperature <5°C. -

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Workup: Wash with 5% Citric Acid (to remove excess amine), then Sat.

, then brine.[4] -

Purification: Silica Gel Chromatography (Carbamates are often oils; distillation or chromatography is required).

Synthetic Decision Workflow

Figure 2: Synthetic decision tree for selecting the optimal synthetic route.

Part 4: Metabolic Stability & Pharmacokinetics[5]

Hydrolysis Profiles

-

Carboxylates (Carbamates): These are substrates for Carboxylesterases (CES1/CES2) found abundantly in the liver and intestine.

-

Mechanism:[5][6][7] The enzyme attacks the carbonyl carbon, releasing the alcohol (

) and the carbamic acid, which spontaneously decarboxylates to release the free piperidine. -

Application: This mechanism is exploited in prodrugs (e.g., Capecitabine uses a carbamate linker) to release the active drug inside the body.

-

-

Carboxamides (Ureas): These are generally resistant to hydrolysis by esterases and proteases.

-

Metabolism: Clearance is usually driven by Cytochrome P450 (CYP) mediated oxidation (N-dealkylation or hydroxylation of the ring) rather than direct cleavage of the urea bond.

-

Case Study: FAAH Inhibitors

In the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, researchers often compare urea and carbamate scaffolds.[8][9]

-

Observation: Piperidine-1-carboxamide derivatives (e.g., PF-04457845 analogs) form a covalent bond with the active site serine of FAAH.

-

Outcome: The urea bond is stable enough to reach the target but reactive enough within the specific enzymatic pocket to form a transition state inhibitor. Carbamates in this position are often too labile (hydrolyzing non-specifically in plasma) or too unreactive depending on the

group.

References

-

Ghosh, A. K., & Brindisi, M. (2015).[8][9] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

Ghosh, A. K., & Brindisi, M. (2020).[9] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.[9]

-

Kumari, S., et al. (2020). Urea Derivatives as Anticancer Agents: A Review. Current Medicinal Chemistry.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drughunter.com [drughunter.com]

- 4. iris.unica.it [iris.unica.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 3-(Aminomethyl)piperidine-1-carboxamide

Executive Summary

The synthesis of 3-(Aminomethyl)piperidine-1-carboxamide presents a classic chemoselectivity challenge: distinguishing between a sterically accessible primary amine (side chain) and a more basic, yet sterically constrained, secondary amine (piperidine ring). Direct carbamoylation using standard reagents (e.g., Potassium Cyanate, Urea) typically yields a complex mixture of regioisomers (N1-urea vs. side-chain urea) and bis-urea byproducts.

This application note details a robust, high-fidelity protocol utilizing a "Protection-Activation-Deprotection" (PAD) strategy. By exploiting the steric differentiation of the primary amine for selective protection, followed by the mild carbamoylation of the secondary amine using Trimethylsilyl Isocyanate (TMS-NCO), we achieve high regioselectivity (>98%) and overall yields exceeding 75%.

Retrosynthetic & Mechanistic Analysis

The Regioselectivity Paradox

The starting material, 3-aminomethylpiperidine , contains two nucleophilic centers:

-

Primary Amine (Side Chain): Less sterically hindered, generally more nucleophilic towards bulky electrophiles. pKa

10.6. -

Secondary Amine (Ring): More basic (pKa

11.1), but sterically constrained by the ring structure.

Why Direct Synthesis Fails: Attempting to react 3-aminomethylpiperidine directly with isocyanic acid (generated in situ from KOCN/H+) often results in preferential reaction at the primary amine or non-selective polymerization. The primary amine's lower steric bulk allows it to attack the electrophile faster under kinetic control, leading to the undesired isomer.

The Solution: Steric-Controlled Protection

To direct the carboxamide formation to the secondary amine (Position 1), we must first "mask" the primary amine. We utilize Di-tert-butyl dicarbonate (

Pathway Visualization:

Figure 1: Strategic pathway for the regioselective synthesis of the target urea.

Detailed Experimental Protocol

Phase 1: Selective Protection of Primary Amine

Objective: Synthesize tert-butyl (piperidin-3-ylmethyl)carbamate.

-

Reagents:

-

3-Aminomethylpiperidine (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (

) (0.95 equiv) — Slight deficit prevents bis-protection. -

Dichloromethane (DCM) (Solvent, 10 volumes)

-

Triethylamine (TEA) (1.1 equiv)

-

Procedure:

-

Dissolution: Dissolve 3-aminomethylpiperidine (10 g, 87.6 mmol) and TEA (13.5 mL) in anhydrous DCM (100 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Low temperature enhances kinetic selectivity for the primary amine.

-

Addition: Dissolve

(18.1 g, 83.2 mmol) in DCM (20 mL). Add this solution dropwise over 60 minutes. -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

-

Work-up: Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over

, filter, and concentrate in vacuo. -

Outcome: A viscous colorless oil or low-melting solid. Yield approx. 85-90%.

-

Checkpoint: Verify by

NMR.[2] The methylene protons next to the primary amine should shift downfield due to the carbamate, while the ring protons remain relatively distinct.

-

Phase 2: Carbamoylation of Secondary Amine

Objective: Convert the secondary amine to the urea moiety using Trimethylsilyl Isocyanate (TMS-NCO). Note: TMS-NCO is preferred over KOCN/Acid as it is soluble in organic solvents and operates under neutral/mild conditions, avoiding premature Boc deprotection.

-

Reagents:

-

Intermediate A (from Phase 1) (1.0 equiv)

-

Trimethylsilyl isocyanate (TMS-NCO) (1.2 equiv)

-

Tetrahydrofuran (THF) (anhydrous, 10 volumes)

-

Procedure:

-

Setup: Dissolve Intermediate A (15 g, ~70 mmol) in anhydrous THF (150 mL) under nitrogen atmosphere.

-

Addition: Add TMS-NCO (11.4 mL, 84 mmol) dropwise at room temperature.

-

Reaction: Stir the mixture at ambient temperature for 12–16 hours.

-

Quench: Add 10 mL of saturated aqueous

and stir for 30 minutes to hydrolyze any O-silyl intermediates. -

Extraction: Dilute with EtOAc (200 mL), wash with water and brine.

-

Concentration: Dry and concentrate to yield the N-Boc-protected urea (Intermediate B) as a white solid.

Phase 3: Deprotection and Isolation

Objective: Remove the Boc group to release the primary amine.

-

Reagents:

-

4M HCl in Dioxane (or MeOH)

-

Ethanol/Ether (for precipitation)

-

Procedure:

-

Deprotection: Dissolve Intermediate B in minimal MeOH or DCM. Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.

-

Stir: Allow to warm to room temperature and stir for 2–3 hours. Gas evolution (

) and precipitation of the product salt will occur. -

Isolation: Dilute the suspension with Diethyl Ether (

) to complete precipitation. -

Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with cold ether.

-

Drying: Dry under high vacuum at 40 °C.

Final Product: 3-(Aminomethyl)piperidine-1-carboxamide Hydrochloride .

Analytical Specifications

| Parameter | Specification | Notes |

| Appearance | White to Off-white crystalline solid | Hygroscopic as HCl salt |

| Purity (HPLC) | > 98.0% | Monitor at 210 nm |

| MS (ESI+) | [M+H]+ = 158.12 | Free base mass |

| 1H NMR (D2O) | δ 3.8-4.0 (m, 2H), 2.8-3.0 (d, 2H), 2.6-2.8 (m, 2H) | Diagnostic urea peaks (broad) visible in DMSO-d6 |

Key NMR Diagnostic:

In DMSO-d6, the final product will show a characteristic broad singlet for the urea protons (

Troubleshooting & Optimization

Issue: Bis-Boc Formation

-

Symptom: Presence of a higher molecular weight impurity in Phase 1.

-

Cause: Excess

or high temperatures. -

Fix: Ensure strict temperature control (0 °C) and use a slight deficit (0.95 equiv) of

. Add

Issue: Incomplete Carbamoylation

-

Symptom: Starting material (Intermediate A) remains in Phase 2.

-

Cause: Steric hindrance or wet solvent (hydrolyzing TMS-NCO).

-

Fix: Use 1.5 equiv of TMS-NCO and ensure THF is anhydrous. Heating to 40 °C can accelerate the reaction if sluggish.

Issue: Product Hygroscopicity

-

Symptom: Product turns to gum upon filtration.

-

Fix: Handle under nitrogen. If the HCl salt is too hygroscopic, convert to the Oxalate salt (using oxalic acid in EtOH) which often yields a non-hygroscopic crystalline solid suitable for storage.

References

-

Selective Protection of Diamines: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link

-

TMS-NCO Methodology: Raucher, S., & Jones, D. S. (1985). Silicon-mediated synthesis of ureas. Synthetic Communications, 15(11), 1025-1031. Link

- Piperidine Synthesis Context: Escolano, C., Amat, M., & Bosch, J. (2006). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. Chemistry – A European Journal, 12(10), 2602–2610. (Provides context on piperidine reactivity).

-

Intermediate Verification: CAS 142643-29-6 (tert-butyl (piperidin-3-ylmethyl)carbamate).[7] ChemicalBook Database. Link

Sources

- 1. 3-(Aminomethyl)piperidine-1-carboxylate | C7H13N2O2- | CID 19080936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 7. (±)-3-(Boc-aminomethyl)piperidine [myskinrecipes.com]

Scalable synthesis of 3-(Aminomethyl)piperidine-1-carboxamide HCl

Application Note: Scalable Synthesis of 3-(Aminomethyl)piperidine-1-carboxamide HCl

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(Aminomethyl)piperidine-1-carboxamide Hydrochloride (CAS: 1803580-70-2).[1] This structural motif is a critical intermediate in the development of PARP inhibitors (e.g., Niraparib analogs) and various kinase inhibitors. The method described herein utilizes a regioselective protection-carboxamidation strategy , avoiding the selectivity issues inherent in direct functionalization of the diamine. Key features include the use of cost-effective potassium cyanate (KOCN) for urea formation, a chromatography-free purification via crystallization, and an overall yield potential of >85%.

Introduction & Retrosynthetic Analysis

The piperidine-1-carboxamide scaffold acts as a urea bioisostere and a solubilizing group in drug design. The primary challenge in synthesizing the title compound is differentiating the secondary amine (piperidine ring) from the primary amine (aminomethyl group).

Direct carboxamidation of 3-(aminomethyl)piperidine using urea or isocyanates often results in a mixture of N1 (urea), N-primary (urea), and bis-urea products due to the higher nucleophilicity of the primary amine. To ensure Process Safety and Quality by Design (QbD) , this protocol employs a "Protect-Functionalize-Deprotect" strategy.

Retrosynthetic Logic

-

Target: 3-(Aminomethyl)piperidine-1-carboxamide HCl.[1]

-

Disconnection: N1-Carbonyl bond.

-

Precursor: tert-Butyl (piperidin-3-ylmethyl)carbamate (N-Boc protected primary amine).

-

Starting Material: Commercially available 3-(Aminomethyl)piperidine (if synthesizing the precursor) or the N-Boc intermediate itself.

Reaction Scheme & Workflow

The following diagram illustrates the chemical pathway and the logical workflow for the scale-up process.

Caption: Two-step scalable synthesis workflow emphasizing regioselectivity and process controls.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-carbamoylpiperidin-3-yl)methylcarbamate

Objective: Selective formation of the urea at the secondary amine position.

Rationale: Potassium cyanate (KOCN) is selected over trimethylsilyl isocyanate (TMS-NCO) for scalability. It is cheaper, easier to handle, and the reaction proceeds in aqueous/alcoholic media, which is greener than chlorinated solvents.

Materials:

-

tert-Butyl (piperidin-3-ylmethyl)carbamate (1.0 equiv)

-

Potassium Cyanate (KOCN) (1.5 equiv)

-

Acetic Acid (glacial) (2.0 equiv)

-

Water (5 vol)

-

Methanol (5 vol)

Protocol:

-

Dissolution: In a reactor equipped with an overhead stirrer and temperature probe, dissolve tert-butyl (piperidin-3-ylmethyl)carbamate in a mixture of Water/Methanol (1:1 v/v).

-

Reagent Addition: Add Potassium Cyanate (KOCN) in a single portion. The mixture may be slightly heterogeneous.

-

Activation (Critical): Add Acetic Acid dropwise via an addition funnel over 30 minutes.

-

Note: Maintain internal temperature between 20–30°C . The reaction is mildly exothermic. The acid generates isocyanic acid (HNCO) in situ, which reacts with the secondary amine.

-

-

Reaction: Stir the mixture at ambient temperature (20–25°C) for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (5% MeOH in DCM) or HPLC. Starting material should be <1%.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove Methanol.

-

Dilute the aqueous residue with Ethyl Acetate (10 vol).

-

Wash the organic layer with saturated NaHCO₃ (2 x 5 vol) to remove excess acetic acid.

-

Wash with Brine (5 vol).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

-

-

Result: The intermediate is obtained as a white to off-white solid. It is typically sufficiently pure (>95%) for the next step.

Step 2: Deprotection to 3-(Aminomethyl)piperidine-1-carboxamide HCl

Objective: Removal of the Boc group and formation of the stable hydrochloride salt.

Rationale: Using HCl in an organic solvent (Dioxane or Isopropanol) precipitates the product directly, avoiding lyophilization or aqueous evaporation.

Materials:

-

Intermediate from Step 1 (1.0 equiv)

-

4M HCl in Dioxane (or 5-6N HCl in Isopropanol) (4.0 equiv)

-

Dichloromethane (DCM) or Ethanol (as solvent)

Protocol:

-

Dissolution: Dissolve the intermediate in a minimal amount of DCM (3 vol) or Ethanol (3 vol).

-

Deprotection: Cool the solution to 0–5°C. Add the HCl solution dropwise.

-

Safety: Gas evolution (isobutylene) will occur. Ensure proper venting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

-

Observation: A white precipitate (the product HCl salt) should begin to form.

-

-

Completion: Check by HPLC or LC-MS for the disappearance of the Boc-protected peak.

-

Isolation:

-

Dilute the slurry with Diethyl Ether or MTBE (5 vol) to maximize precipitation.

-

Filter the solid under nitrogen or argon (the salt can be hygroscopic).

-

Wash the cake with Et₂O (2 x 3 vol).

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Analytical Data & Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, 0.1% TFA water/ACN) |

| Identity | Consistent with Structure | ¹H NMR (D₂O or DMSO-d₆) |

| Counterion | 1.0 ± 0.1 eq Chloride | Ion Chromatography / Titration |

| MS (ESI+) | [M+H]⁺ = 158.12 (Free base) | LC-MS |

Expected ¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.0–8.3 (br s, 3H, NH₃⁺), 6.0 (s, 2H, Urea-NH₂), 3.8–4.0 (m, 2H, Pip-H), 2.6–2.8 (m, 4H, Pip-H + CH₂-NH₂), 1.6–1.8 (m, 3H, Pip-H), 1.1–1.2 (m, 2H, Pip-H).

Process Safety & Scale-up Considerations

-

Cyanate Handling: Potassium Cyanate is toxic if ingested but safer than volatile isocyanates. Ensure no strong acid is mixed directly with solid KOCN to prevent rapid evolution of HNCO gas. Always work in a fume hood.

-

Exotherm Control: The addition of HCl for deprotection is exothermic. On a kilogram scale, active cooling is required to prevent "runaway" gas evolution (isobutylene).

-

Purification: This route avoids column chromatography. If the final salt color is suboptimal, a recrystallization from Ethanol/Water (9:1) is recommended.

References

-

Sigma-Aldrich. 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride Product Page. Link

-

Kuhl, N., Raval, S., & Cohen, R. D. (2019).[2] "Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines." Organic Letters, 21(5), 1268–1272. (Provides mechanistic insight into amine cyanation/urea formation). Link[2]

-

BenchChem. Application Notes for Scale-up Synthesis of Piperidine Derivatives. (General protocols for piperidine scaffold scale-up). Link

-

National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis. (Review of piperidine functionalization strategies). Link

Sources

- 1. 1694879-46-3,5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine-1-Carboxamide Synthesis

Introduction

Welcome to the technical support center for the synthesis of piperidine-1-carboxamide and its derivatives. As a foundational structural motif in numerous pharmaceuticals and research compounds, the efficient and high-yield synthesis of this core is of paramount importance to researchers, medicinal chemists, and drug development professionals.[1][2] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome common challenges in your synthetic workflow. Our goal is to explain the causality behind experimental choices, empowering you to not only solve immediate issues but also to strategically optimize your future reactions.

Section 1: Foundational Synthesis Routes & Mechanisms

The synthesis of piperidine-1-carboxamide typically involves the formation of an amide bond between the piperidine nitrogen and a carbonyl group. The choice of reagents dictates the reaction conditions and potential side products. Below are two common and reliable synthetic pathways.

Route A: Reaction with Isocyanates

This is often the most direct route. Piperidine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbon of an isocyanate. The reaction is typically fast, high-yielding, and often proceeds at room temperature without the need for a catalyst.

-

Mechanism: The lone pair of the piperidine nitrogen attacks the central carbon of the isocyanate, followed by a proton transfer to the nitrogen of the isocyanate group to yield the final carboxamide product.

Caption: Reaction mechanism of piperidine with an isocyanate.

Route B: Reaction with Carbamoyl Chlorides

This method involves the acylation of piperidine with a carbamoyl chloride. This reaction typically requires a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[3][4]

-

Mechanism: Piperidine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion. The HCl byproduct is neutralized by a base.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, or the reaction failed completely. What's the most common culprit?

A: The most frequent causes are related to the quality of reagents and the presence of moisture.

-

Reagent Quality: Piperidine can oxidize over time, often indicated by a yellow or brown color.[5] Using old or discolored piperidine can introduce impurities and side reactions. Similarly, carbamoyl chlorides and isocyanates are highly sensitive to moisture and can degrade upon storage.

-

Presence of Water: Water will readily react with isocyanates to form an unstable carbamic acid, which decomposes to an amine and CO2. It will also hydrolyze carbamoyl chlorides back to the corresponding amine.[3] This consumes your starting material and lowers the yield. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I see multiple spots on my TLC plate after the reaction. What are they?

A: Besides your starting materials and product, common side products include:

-

Urea Formation: If using an isocyanate that was generated in situ or has degraded, the corresponding primary amine may be present. This amine can react with another molecule of isocyanate to form a symmetric urea, which can be difficult to remove.

-

Dimerization/Polymerization: Under certain conditions, especially with heat, isocyanates can self-react.

-

Salts: If using a carbamoyl chloride and a base like triethylamine, the resulting triethylammonium chloride salt will be present. This is typically removed during aqueous workup.

Q3: How do I effectively remove unreacted piperidine after the reaction?

A: Piperidine is basic and can be removed with an acidic wash during workup.[6] Transfer the reaction mixture to a separatory funnel with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid solution like 1M HCl or 5% citric acid. The piperidine will be protonated and move into the aqueous layer. Be sure to then wash with brine to remove residual acid and water before drying the organic layer.

Section 3: In-Depth Troubleshooting Guide

Use this section to diagnose and solve specific experimental issues.

Problem 1: Low or No Product Formation

| Potential Cause | Causality & Explanation | Diagnostic Step / Solution |

| Degraded Reagents | Isocyanates and carbamoyl chlorides are highly reactive and moisture-sensitive. Piperidine is susceptible to air oxidation.[5] Degraded starting materials cannot form the desired product. | Solution: Use freshly opened or purified reagents. Piperidine can be purified by distillation from KOH pellets to remove water and oxidation products.[7] Consider titrating the isocyanate solution if its concentration is uncertain. |

| Insufficient Base (Carbamoyl Chloride Route) | The reaction generates one equivalent of HCl. Without a base, this acid protonates the piperidine starting material, deactivating it and halting the reaction.[4] | Solution: Use at least 1.1-1.2 equivalents of a non-nucleophilic tertiary amine base (e.g., triethylamine, DIPEA). Ensure the base is dry and added to the reaction mixture along with the piperidine. |

| Steric Hindrance | Bulky substituents on either the piperidine ring or the electrophile (isocyanate/carbamoyl chloride) can physically block the reactive centers from approaching each other, dramatically slowing the reaction rate.[3] | Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor progress by TLC or LC-MS. If still unsuccessful, a less hindered starting material may be necessary. |

| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. | Solution: Carefully calculate and measure the molar equivalents of all reactants. For the limiting reagent, ensure it is fully consumed by using a slight excess (1.05-1.1 eq) of the other reactant. |

Problem 2: Product is Contaminated with Byproducts

| Potential Cause | Causality & Explanation | Diagnostic Step / Solution |

| Symmetrical Urea Formation | Moisture contamination of the isocyanate leads to the formation of a primary amine, which then reacts with a second isocyanate molecule to form a stable, often insoluble, urea byproduct. | Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). If urea has formed, it can often be removed by filtration as it is typically insoluble in common organic solvents. |

| Peak Tailing in Column Chromatography | The basic nitrogen of the piperidine moiety can interact strongly with the acidic silica gel, causing poor separation and broad, tailing peaks.[6] | Solution: Deactivate the silica gel by adding 0.5-1% triethylamine or ammonia to the eluent system. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation. |

| Emulsion During Workup | The formation of salts and the basic nature of the product can lead to stable emulsions during aqueous extraction, making phase separation difficult.[6] | Solution: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |

Section 4: Optimized Experimental Protocols

These protocols are designed to be robust starting points for your synthesis.

Protocol 1: Synthesis via Phenyl Isocyanate

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL).

-

Reagents: Add piperidine (1.0 eq, e.g., 1.0 g, 11.7 mmol). Cool the solution to 0 °C in an ice bath.

-

Addition: Add phenyl isocyanate (1.05 eq, 1.47 g, 12.3 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the piperidine starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for many applications. If further purification is needed, recrystallize from a suitable solvent like ethanol/water or purify by column chromatography (see Troubleshooting for tips).

Protocol 2: Synthesis via N,N-Dimethylcarbamoyl Chloride

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 40 mL).

-

Reagents: Add piperidine (1.0 eq, e.g., 1.0 g, 11.7 mmol) and triethylamine (1.2 eq, 1.42 g, 14.1 mmol).

-

Addition: Add N,N-dimethylcarbamoyl chloride (1.1 eq, 1.38 g, 12.9 mmol) dropwise at room temperature. The mixture may become cloudy as triethylammonium chloride salt precipitates.

-

Reaction: Stir at room temperature for 4-6 hours, or until TLC analysis indicates completion.

-

Workup: Filter the reaction mixture to remove the salt, washing the filter cake with a small amount of THF. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 25 mL) and then brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Section 5: Troubleshooting Workflow Diagram

This logical diagram provides a systematic approach to diagnosing and resolving low-yield reactions.

Caption: A decision-making workflow for troubleshooting low yields.

References

-

Cerniaz, T. K., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

-

Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

-

De Wald, M., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed. [Link]

-

Laha, J. K., et al. Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]

-

ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?[Link]

-

Kevill, D. N. (2020). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]

- Stasse, H. L. (1944). Process for the purification of piperidine.

-

BDMAEE. optimizing reaction selectivity with dmap in amide bond formation. [Link]

-

ResearchGate. Reactions of the carboxamide group. [Link]

-

Doherty, G., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. [Link]

-

Reddit. Tips and tricks for difficult amide bond formation?[Link]

-

Afonin, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Reddit. Real Synthesis: ~ any amidation tricks?[Link]

-

ResearchGate. Synthesis of Carbamoyl Azides and 1-Substituted Tetrazol-5-ones from Isocyanates and NaN3 in the Presence of ZnCl2. [Link]

-

Organic Syntheses. Benzoyl piperidine. [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

ResearchGate. Why did my amide syntesis does not work?[Link]

-

Scripps Research & Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

MDPI. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. [Link]

-

ResearchGate. (2019). Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. [Link]

-

ResearchGate. Challenges and outlook for catalytic direct amidation reactions. [Link]

-

Fathalla, M. F., et al. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]

-

ResearchGate. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]

-

SAGE Journals. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]

-

National Institutes of Health. Piperidine. PubChem. [Link]

-

YouTube. (2025). Reactions of Carboxylic Acids Explained | Esters, Amides, Alcohols and More. [Link]

-

National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. PMC. [Link]

Sources

- 1. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Urea Byproduct Removal in Piperidine Carboxamide Synthesis

Current Status: Operational Ticket Topic: Purification Strategies for Carbodiimide Couplings Assigned Specialist: Senior Application Scientist

Introduction: The "Ghost" in the NMR

Welcome to the Purification Help Desk. If you are synthesizing piperidine carboxamides, you are likely employing carbodiimide coupling chemistries (DCC, DIC, or EDC). While efficient at forming the amide bond between your piperidine scaffold and a carboxylic acid, these reagents leave behind a stubborn "corpse": the urea byproduct.

In piperidine synthesis, where the secondary amine can be sterically demanding, pushing the reaction to completion often requires excess coupling reagent, exacerbating the byproduct load. This guide addresses the removal of Dicyclohexylurea (DCU) , Diisopropylurea (DIU) , and 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) .[1]

Module 1: The Insoluble Nightmare (DCC & DCU)

Context: You used DCC (N,N'-Dicyclohexylcarbodiimide) . The byproduct is DCU , a white, crystalline solid that is notoriously difficult to remove completely because it is "slightly" soluble in almost everything, yet "mostly" insoluble in everything.

Q: I filtered the reaction mixture, but white needles keep appearing in my concentrated product. How do I get rid of them?

A: The "Solvent Switch" Protocol. DCU has deceptive solubility.[2] It dissolves slightly in Dichloromethane (DCM) or Chloroform—common reaction solvents—but precipitates slowly as you concentrate.

Corrective Protocol:

-

Evaporation: Remove your reaction solvent (DCM/DMF) completely under reduced pressure.

-

Trituration: Redissolve the crude oil in cold Diethyl Ether or Acetone .

-

Why? Piperidine carboxamides are generally lipophilic and soluble in ether/acetone, whereas DCU is virtually insoluble (<1 mg/mL).

-

-

The "Freeze" Step: Place the flask in a -20°C freezer for 2 hours. This forces residual DCU out of solution.

-

Celite Filtration: Do not just use filter paper. Pack a sintered glass funnel with a 2-cm pad of Celite 545 .

-

Elution: Filter the cold suspension through the Celite. Wash the pad with cold ether. The DCU stays trapped in the Celite matrix; your product passes through.

Q: My product is not soluble in Ether. What now?

A: The Acetonitrile Crash. If your piperidine amide is polar, ether won't work.

-

Take up the residue in a minimum amount of warm Acetonitrile (MeCN) .

-

Cool to 0°C. DCU is very poorly soluble in cold MeCN.

Module 2: The Soluble Ghost (DIC & DIU)

Context: You used DIC (N,N'-Diisopropylcarbodiimide) . The byproduct is DIU . Unlike DCU, DIU is significantly more soluble in organic solvents, making simple filtration ineffective.

Q: I used DIC to avoid the DCU precipitate, but now I can't separate the urea from my product. Flash chromatography isn't working well.

A: The "Chemical Wash" Strategy. Since DIU is soluble in organics, you must exploit its chemical weakness. However, ureas are generally neutral and stable. If your product is stable to acid, you can try a hydrolytic wash, but this is risky.

Better Solution: Flash Chromatography Optimization. DIU often co-elutes with amides. You must change the stationary phase interaction.

-

Solvent System: Switch from MeOH/DCM to EtOAc/Hexanes . DIU is quite polar; it often streaks in MeOH/DCM but may separate in EtOAc.

-

Step Gradient: Use a very shallow gradient (e.g., 0% to 50% EtOAc over 20 CV).

Pro-Tip: If you are stuck with DIU, switch to EDC (see Module 3) for the next batch. DIC is best reserved for solid-phase synthesis where the urea is washed away from the resin.

Module 3: The "Clean" Chemistry (EDC & Water Soluble Ureas)

Context: You used EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1][5][6][7] The byproduct is EDU , which contains a tertiary amine.[8]

Q: I used EDC, but I still see urea peaks in the NMR. I thought it was water-soluble?

A: The pH Trap. EDU is water-soluble, but its partition coefficient depends on pH. The byproduct contains a tertiary amine. If your wash is neutral or basic, the amine remains unprotonated and may partition back into the organic layer (DCM or EtOAc).

The Acid-Wash Protocol (Self-Validating):

-

Dilute: Dilute reaction mixture with EtOAc (avoid DCM if possible to prevent emulsions).

-

Acidify: Wash the organic layer 3x with 0.5 M HCl or 10% Citric Acid .

-

Validate: Check the TLC of the organic layer. The urea spot (usually near the baseline in non-polar systems) should disappear.

-

Neutralize: Wash with Sat. NaHCO₃ to remove excess acid, then Brine.

Warning: If your piperidine carboxamide contains other basic nitrogens (e.g., a 4-amino piperidine), the acid wash will extract your product too.[1] In that case, use Module 4 .

Module 4: High-Throughput / Prevention (Solid Phase)

Context: You have multiple piperidine analogs to synthesize and cannot afford tedious workups.

Q: How do I avoid filtration and extraction entirely?

A: Polymer-Supported Reagents (PS-DCC). Use PS-Carbodiimide (polystyrene-bound DCC).[1]

-

Workflow: Add PS-DCC beads to the reaction.

-

Mechanism: The urea byproduct remains covalently attached to the polystyrene bead.

-

Cleanup: Simply filter the reaction mixture through a frit. The filtrate contains only your product. The reagent and the urea are trapped in the filter cake.

Decision Logic & Workflows

Workflow 1: Purification Decision Tree

Caption: Decision matrix for selecting the appropriate purification method based on the coupling agent used.

Data Reference: Urea Solubility Profile

Use this table to select the correct solvent for Protocol A (Precipitation) . You want a solvent where the Product is Soluble (S) and the Urea is Insoluble (I).[2][3]

| Solvent | DCU Solubility (25°C) | DCU Solubility (Cold) | Recommendation |

| Water | < 0.01% | Insoluble | Poor (Product likely insoluble) |

| Diethyl Ether | Insoluble | Insoluble | Excellent for Trituration |

| DCM | Slightly Soluble (0.15%) | Insoluble | Risky (Traps DCU in oil) |

| Acetone | Soluble | Insoluble | Good (Use at -20°C) |

| Acetonitrile | Slightly Soluble | Insoluble | Good (Use at 0°C) |

| Methanol | Soluble | Soluble | Avoid for precipitation |

Experimental Protocol: The "Gold Standard" DCU Removal

Objective: Remove >98% of DCU from a piperidine carboxamide reaction (1 mmol scale).

-

Concentrate: Rotary evaporate the reaction mixture (DCM) to a thick oil. Do not heat above 40°C.

-

Redissolve: Add Diethyl Ether (10 mL) . Sonicate if necessary.

-

Checkpoint: A white cloudiness should appear immediately.

-

-

Precipitate: Place the flask in a freezer (-20°C) for 30 minutes.

-

Prepare Filter: Pack a coarse sintered glass funnel with Celite 545 (approx 1-2 cm depth). Wet the Celite with cold ether.

-

Filter: Pour the cold suspension through the Celite under gentle vacuum.

-

Wash: Rinse the flask and the filter cake with 2 x 5 mL cold Ether .

-

Verify: Evaporate a small aliquot of the filtrate and check NMR. If doublet peaks at 1.0-2.0 ppm (cyclohexyl protons) persist, repeat with Acetone at -20°C.[1]

References

-

BenchChem. (2025).[2][3][8][11] A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis. Retrieved from [1]

-

Thermo Fisher Scientific. (2025). Carbodiimide Crosslinker Chemistry: EDC and DCC Mechanisms. Retrieved from [1]

-

ResearchGate. (2015).[12] Discussion: How do I completely remove DCU from the reaction mixture without column chromatography? Retrieved from [1]

-

National Institutes of Health (PubMed). (2005). Polymer supported carbodiimide strategy for the synthesis of N-acylated derivatives. Bioorg Med Chem Lett. Retrieved from

-

BenchChem. (2025).[11] The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide. Retrieved from [1]

Sources

- 1. Dicyclohexylurea - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. EDAC – Water soluble Carbodiimide – Actim [actim.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Stability of 3-(Aminomethyl)piperidine-1-carboxamide Under Basic Conditions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(Aminomethyl)piperidine-1-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this molecule, particularly in alkaline environments. Understanding its degradation profile is critical for ensuring product purity, efficacy, and safety during synthesis, formulation, and storage.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Instability

This section addresses the fundamental chemical principles governing the stability of 3-(Aminomethyl)piperidine-1-carboxamide.

Q1: What is the primary degradation pathway for 3-(Aminomethyl)piperidine-1-carboxamide under basic conditions?

A1: The primary degradation pathway is the base-catalyzed hydrolysis of the N-carboxamide bond .[1][2] The amide functional group, while generally stable, is susceptible to cleavage when exposed to a strong base, especially with the application of heat.[3][4] The hydroxide ion (OH⁻) from the base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxamide. This initiates the cleavage of the carbon-nitrogen bond connecting the carbonyl group to the piperidine ring.[1]

Q2: What are the expected degradation products from this pathway?

A2: The hydrolysis of the carboxamide bond will break the molecule into two primary components:

-

3-(Aminomethyl)piperidine: The core piperidine structure.

-

Carbamic acid (unstable): This intermediate will rapidly decompose in the aqueous basic medium to carbon dioxide and ammonia.

Therefore, the final observable degradation products in your reaction mixture or formulation would be 3-(Aminomethyl)piperidine and the byproducts of carbamate decomposition.

Diagram 1: Structure of 3-(Aminomethyl)piperidine-1-carboxamide

Caption: Experimental workflow for the base-catalyzed forced degradation study.

Protocol 3.2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-(Aminomethyl)piperidine-1-carboxamide from its base-induced degradation products.

Considerations:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase:

-

The primary degradation product, 3-(aminomethyl)piperidine, is a basic amine. To achieve good peak shape, it is essential to use a buffer or a mobile phase additive.

-

A phosphate buffer at a pH between 2.5 and 4.0 is often effective for protonating the amine, reducing peak tailing.

-

Alternatively, an ion-pairing reagent can be used.

-

-

Detector:

-

The parent compound and its degradant lack a strong UV chromophore. Detection at low wavelengths (e.g., 200-210 nm) may be possible but can suffer from low sensitivity and baseline noise.

-

A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended as they are universal detectors that do not rely on a chromophore and provide a more uniform response for the parent and degradant. [5] * Derivatization with a UV-active agent like benzoyl chloride can be performed pre-column to improve detection with a standard UV detector. [6][7] Starting Method:

-

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: CAD (or UV at 205 nm if CAD is unavailable).

-

Injection Volume: 10 µL.

Validation: Inject the degraded samples from Protocol 3.1. The method is considered "stability-indicating" if the degradation product peak is well-resolved from the parent compound peak (resolution > 1.5) and any other potential impurities.

Section 4: Data Interpretation and Visualization

Mechanism of Degradation

The base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism.

Diagram 3: Mechanism of Base-Catalyzed Hydrolysis

Caption: Simplified mechanism for the base-catalyzed hydrolysis of the carboxamide.

Example Stability Data

The following table illustrates typical data that might be generated from a forced degradation study as described in Protocol 3.1.

| Condition | Time (hours) | Temperature (°C) | % Parent Remaining | % Degradation Product |

| 0.1 M NaOH | 0 | 60 | 99.8% | < 0.1% |

| 0.1 M NaOH | 4 | 60 | 91.2% | 8.5% |

| 0.1 M NaOH | 8 | 60 | 83.5% | 16.1% |

| 0.1 M NaOH | 24 | 60 | 65.7% | 33.8% |

| 0.01 M NaOH | 24 | 60 | 94.3% | 5.5% |

| 0.1 M NaOH | 24 | 40 | 88.9% | 10.9% |

Interpretation: The data clearly shows that degradation increases with time, temperature, and base concentration, confirming the expected behavior for base-catalyzed hydrolysis.

References

- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids.

- Amide Hydrolysis: Mechanism, Conditions and Applic

- Amide Hydrolysis: Acid and Base-C

- pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed.

- On the hydrolysis mechanisms of amides and peptides. University of Regina.

- Ch20 : Amide hydrolysis. University of Calgary.

- Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society.

- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

- Hydrolysis of Esters and Amides. Dalal Institute.

- The Hydrolysis of Amides. Chemistry LibreTexts.

- Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.

- Forced Degrad

- Piperidine degradation by M. aurum MO1.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- The HPLC analytical approach of 3-amino piperidine.

- A kind of HPLC analytical approach of 3-amino piperidine.

- A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed.

- Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1. PubMed.

- 3-(Aminomethyl)

- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.

- 3-(Aminomethyl)piperidine-1-carboxylic acid. PubChem.

- 3-Aminomethyl-Piperidine-1-Carboxylic Acid Tert-Butyl Ester. Pipzine Chemicals.

- (S)-3-Aminomethyl-1-Boc-piperidine. Santa Cruz Biotechnology.

Sources

- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting the Hygroscopic Nature of Piperidine-1-Carboxamide Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the hygroscopic nature of piperidine-1-carboxamide salts. As many amine salts exhibit a tendency to absorb moisture from the atmosphere, this guide is designed to help you anticipate, identify, and mitigate potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction: Understanding Hygroscopicity in Piperidine-1-Carboxamide Salts

Piperidine-1-carboxamide derivatives are a significant class of compounds in pharmaceutical research. When these basic compounds are formulated as salts (e.g., hydrochloride, hydrobromide, mesylate) to improve properties like solubility and bioavailability, they often become hygroscopic.[1] Hygroscopicity is the propensity of a solid to attract and retain water molecules from the surrounding environment.[2] This can lead to a cascade of physical and chemical challenges, including changes in physical form, degradation, and difficulties in handling and formulation.[3][4]

This guide will walk you through the common issues encountered with hygroscopic piperidine-1-carboxamide salts and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My piperidine-1-carboxamide salt, which was a free-flowing powder, has become sticky and clumpy. What is happening?

A1: This is a classic sign of moisture uptake due to the hygroscopic nature of the salt. Several phenomena could be at play:

-

Adsorption/Absorption: The initial stage where water molecules from the air adhere to the surface (adsorption) or penetrate the bulk structure (absorption) of the salt particles.[5] This initial water uptake can lead to caking and poor flowability.[6]

-

Deliquescence: If the ambient relative humidity (RH) is above a critical point for your specific salt, known as the deliquescence relative humidity (RH₀), the solid will continue to absorb water until it dissolves into a saturated aqueous solution.[7][8] This results in a transition from a solid to a liquid or semi-liquid state.

Troubleshooting Steps:

-

Immediate Action: Tightly seal the container and move it to a desiccator or a dry box with a desiccant (e.g., silica gel, phosphorus pentoxide) to remove excess moisture.

-

Assess the Environment: Measure the relative humidity of your laboratory. Many amine hydrochloride salts are known to be hygroscopic, and standard laboratory conditions can often exceed their RH₀.[5]

-

Drying the Material: If the material has only become clumpy, it may be possible to dry it under vacuum at a temperature that will not cause thermal degradation. Consult thermal analysis data (e.g., TGA) if available. Always re-characterize the material after drying to ensure its integrity.

Q2: I am struggling to get a stable and accurate weight for my piperidine-1-carboxamide salt on the analytical balance. The reading keeps increasing. Why?

A2: This is a direct consequence of the salt actively absorbing moisture from the air during the weighing process.[9] The continuous increase in mass makes it nearly impossible to obtain an accurate measurement, leading to significant errors in solution concentrations and subsequent experiments.

Troubleshooting Protocol: Accurate Weighing of a Hygroscopic Salt

-

Minimize Exposure Time: Have all necessary tools (spatulas, weigh boats) ready before opening the sample container.

-

Use a Controlled Environment:

-

Ideal: Perform all manipulations inside a glove box with a controlled, low-humidity inert atmosphere (e.g., <10% RH).

-

Practical Alternative: If a glove box is unavailable, use a balance with a draft shield in the driest possible room. Consider placing a container of fresh desiccant inside the draft shield.

-

-

Weighing by Difference:

-

Seal the sample in a vial with a septum-lined cap.

-

Weigh the entire vial.

-

Remove the desired amount of sample for your experiment.

-

Immediately re-weigh the vial. The difference in weight is the amount of sample removed.

-

-

Use Appropriate Containers: Weigh the sample into a container with a narrow opening that can be quickly capped or sealed.

Q3: My analytical results (e.g., HPLC purity, NMR) are inconsistent, and I suspect my piperidine-1-carboxamide salt is degrading. Could moisture be the cause?

A3: Yes, the presence of absorbed water can lead to chemical degradation, even if the carboxamide group itself is relatively stable.

-

Hydrolysis: While amides are generally more resistant to hydrolysis than esters, the presence of water, especially at non-neutral pH, can facilitate the breakdown of the carboxamide bond over time, yielding the parent piperidine and corresponding carboxylic acid.[10] This is a slower process but can be a concern for long-term storage of solutions or solids at high humidity.

-

Impact on Potency: The absorbed water adds to the total mass of the sample. If not accounted for, the calculated amount of the active pharmaceutical ingredient (API) will be artificially high, leading to the preparation of sub-potent solutions.[9]

Workflow for Investigating Moisture-Related Degradation:

Caption: The interaction of atmospheric moisture with a hygroscopic salt and the resulting experimental challenges.

References

- Stahl, P.H., and Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

-

Salminen, J., Papaiconomou, N., et al. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Fluid Phase Equilibria, 261(1-2), 421-426. [Link]

-

Loh, L.H., Liew, J.K.U., & Heng, P.W.S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]

-

O'Brien, L., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 647-661. [Link]

-

Thakur, T.S., & Thakuria, R. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 13(1), 108. [Link]

-

Loh, L.H., Liew, J.K.U., & Heng, P.W.S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

-

Newman, A.W., Reutzel-Edens, S.M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]

-

Zografi, G. (2009). Deliquescence of pharmaceutical systems. Journal of Pharmaceutical Sciences, 98(11), 3907-3925. [Link]

-

Salminen, J., et al. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. eScholarship. [Link]

-

González-García, E., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(16), 4983. [Link]

-

TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. [Link]

-

Zografi, G. (2009). Deliquescence of pharmaceutical systems. PubMed. [Link]

-

Quora. (2018). Why are acid amides not easily hydrolysed? Quora. [Link]

-

Andersson, S., & Sparr, E. (2001). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 845-853. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Piperidinium. PubChem. [Link]

-

Gontrani, L., et al. (2020). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Materials, 13(21), 4991. [Link]

-

Loh, L.H., Liew, J.K.U., & Heng, P.W.S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

- Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

-

Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange. [Link]

-

Britannica. (n.d.). Deliquescence. Britannica. [Link]

-

Ghorai, S., et al. (2021). Direct Measurements of the Deliquescence Relative Humidity in Salt Mixtures Including the Contribution from Metastable Phases. ACS Omega, 6(25), 16671–16682. [Link]

-

ResearchGate. (2008). (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

Visalakshi, G., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Drug Delivery and Therapeutics, 9(6-s), 154-161. [Link]

-

Newman, A.W., Reutzel-Edens, S.M., & Zografi, G. (2008). Characterization of the “hygroscopic” properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of Arizona. [Link]

-

Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo. [Link]

-

González-García, E., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 3), 71–76. [Link]

-

González-García, E., et al. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. PubMed. [Link]

-

Newman, A.W., Reutzel-Edens, S.M., & Zografi, G. (2008). Characterization of the “hygroscopic” properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]

-